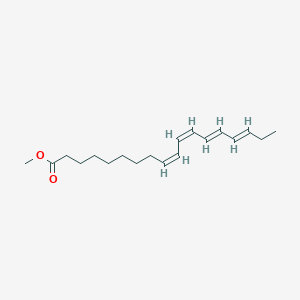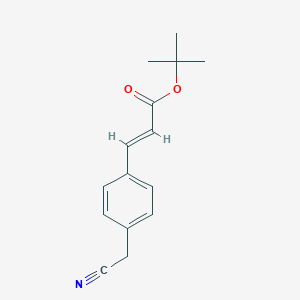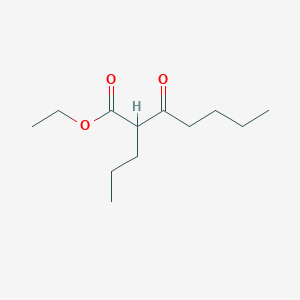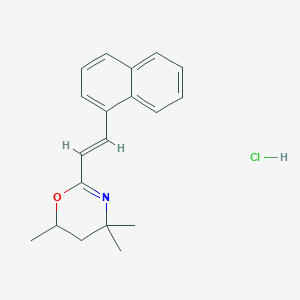
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-, also known as ST045849, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and biology. This compound is a derivative of oxazine and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been extensively studied for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been found to be effective against several viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. For example, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been found to inhibit the activity of the viral polymerase, which is essential for viral replication.
Efectos Bioquímicos Y Fisiológicos
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has been shown to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- has several advantages as a research tool. It is a potent inhibitor of various enzymes and proteins involved in inflammation, cancer, and viral replication. Moreover, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties in vitro and in vivo. However, there are also some limitations to the use of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- in lab experiments. For example, the compound has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Additionally, the compound has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-. One potential direction is the development of more effective synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-, which can provide insights into its potential applications in medicine and biology. Moreover, the efficacy of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- in animal models of inflammation, cancer, and viral infections should be investigated to determine its potential as a therapeutic agent. Finally, the development of more potent and selective derivatives of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- can further enhance its potential as a research tool and therapeutic agent.
Métodos De Síntesis
The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- is a complex process that involves several steps. The first step involves the preparation of 2-(1-naphthalenyl)ethan-1-ol, which is then reacted with 4,4,6-trimethyl-4H-1,3-oxazin-5(6H)-one to obtain 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)-. The yield of this reaction is around 40%, and the purity of the compound can be improved by recrystallization.
Propiedades
Número CAS |
100098-83-7 |
|---|---|
Nombre del producto |
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(1-naphthalenyl)ethenyl)-4,4,6-trimethyl-, hydrochloride, (E)- |
Fórmula molecular |
C19H22ClNO |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-[(E)-2-naphthalen-1-ylethenyl]-5,6-dihydro-1,3-oxazine;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-14-13-19(2,3)20-18(21-14)12-11-16-9-6-8-15-7-4-5-10-17(15)16;/h4-12,14H,13H2,1-3H3;1H/b12-11+; |
Clave InChI |
GSGRNHYWBRJJNZ-CALJPSDSSA-N |
SMILES isomérico |
CC1CC(N=C(O1)/C=C/C2=CC=CC3=CC=CC=C32)(C)C.Cl |
SMILES |
CC1CC(N=C(O1)C=CC2=CC=CC3=CC=CC=C32)(C)C.Cl |
SMILES canónico |
CC1CC(N=C(O1)C=CC2=CC=CC3=CC=CC=C32)(C)C.Cl |
Sinónimos |
4,4,6-trimethyl-2-[(E)-2-naphthalen-1-ylethenyl]-5,6-dihydro-1,3-oxazi ne hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



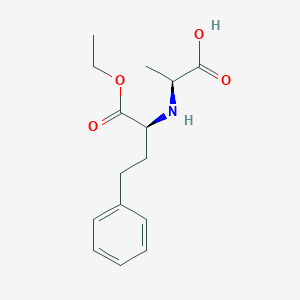

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)




